N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
This compound is a benzothiazole-based derivative featuring a 6-methylbenzo[d]thiazole core linked to a dimethylaminoethyl side chain via a carboxamide group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-13-4-6-16-18(10-13)27-20(22-16)24(9-8-23(2)3)19(25)14-5-7-15-17(11-14)26-12-21-15;/h4-7,10-12H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVNTMLZOIBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, mechanisms of action, and biological activity based on diverse sources.
1. Chemical Structure and Synthesis
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by its unique structural features, including:
- Dimethylamino group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Implicated in various biological activities, including anticancer properties.
- Carboxamide functionality : Contributes to the compound's reactivity and interaction with biological targets.
Synthesis Overview
The synthesis typically involves multi-step organic reactions:
- Preparation of the benzo[d]thiazole core .
- Introduction of the dimethylaminoethyl group .
- Formation of the carboxamide functionality .
- Conversion to the hydrochloride salt for improved stability and solubility .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptor 4 (FGFR4), which plays a critical role in tumor growth and metastasis in various cancers . The interaction may alter enzyme activity involved in cell proliferation, leading to potential anticancer effects.
3.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines, including:
- MCF-7 (breast cancer) : Demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- MDA-MB-231 (triple-negative breast cancer) : Showed comparable potency to established chemotherapeutic agents.
Table 1 summarizes the anticancer activity against various cell lines:
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Staphylococcus aureus
- Escherichia coli
Table 2 presents the minimum inhibitory concentration (MIC) values for selected pathogens:
4. Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation .
- In vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound, supporting its potential as a therapeutic agent in cancer treatment .
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the benzo[d]thiazole core could enhance biological activity, indicating pathways for further optimization in drug development .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its anticancer properties . Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit notable activity against various cancer cell lines. For instance, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride have shown effectiveness against human colon cancer (HCT116), breast cancer (MCF-7), lung carcinoma (A549), and cervical carcinoma (HeLa) cells .
Case Studies in Cancer Research
- Study 1 : A study reported that benzothiazole derivatives have good inhibition activity against multiple cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
- Study 2 : Another investigation demonstrated that certain thiazole derivatives showed promising results against multidrug-resistant strains of Candida and Staphylococcus aureus, indicating a broader antimicrobial potential beyond anticancer applications .
Antimicrobial Activity
Beyond its anticancer applications, this compound has been evaluated for its antimicrobial properties. Compounds in the benzothiazole family have been noted for their ability to combat drug-resistant pathogens, making them valuable in the fight against infections caused by resistant bacterial strains.
Research Findings
- Antifungal Studies : Recent studies have highlighted the effectiveness of thiazole derivatives against drug-resistant Candida species, showcasing their potential as new scaffolds for developing antimicrobial agents .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, where controlling reaction conditions is crucial for achieving high purity and yield. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Research Findings and Implications
Substituent-Driven Bioactivity : The 6-methyl group in the target compound may balance lipophilicity and solubility, while nitro groups (e.g., 6d) enhance kinase binding but reduce solubility .
Side Chain Optimization: Dimethylaminoethyl groups (target compound) vs. sulfonamidoethyl (21) highlight the trade-off between solubility and steric effects in drug design .
Diverse Applications : Benzothiazoles exhibit broad applications, from antitumor agents () to enzyme inhibitors (), underscoring their versatility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, amide bond formation using EDCI/HOBt in anhydrous DMF at 0–5°C achieves intermediate yields (65–89%), followed by hydrochloride salt precipitation ( ) . Column chromatography (DCM:MeOH gradients, 15:1 to 67:1) is critical for purification, with yields varying based on solvent ratios and temperature control (e.g., 29% yield for piperidine derivatives) . Computational reaction path analysis () can pre-optimize conditions, reducing experimental iterations.
Q. Which analytical techniques confirm structural integrity and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with ¹H/¹³C NMR (DEPT-135 for quaternary carbons) validates the structure. HPLC (254 nm, C18 column) achieves >96% purity, with retention times (5.54–7.49 minutes) serving as quality markers ( ) . Single-crystal X-ray diffraction ( ) resolves stereochemical ambiguities .
Q. What purification strategies balance yield and pharmaceutical-grade purity?
- Methodological Answer : Gradient column chromatography (e.g., EtOAc:Hex = 2:1) recovers 46–89% product . For heat-sensitive intermediates, low-temperature recrystallization (EtOAc/hexane, 3:1) achieves 75–82% recovery. Factorial design experiments ( ) optimize solvent ratios and temperature to minimize tradeoffs .
Advanced Research Questions
Q. How do structural modifications at the dimethylaminoethyl group affect Hsp90 inhibition?
- Methodological Answer : SAR studies ( ) show replacing dimethylaminoethyl with 4-hydroxypiperidine increases thermal shift (ΔTm = +2.3°C), enhancing Hsp90 binding . Docking simulations (PDB: 3D0E) predict hydrogen bonding with Asp93 and hydrophobic interactions with Phe138. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities.
Q. What explains contradictory cytotoxicity data across cell lines?
- Methodological Answer : Metabolic stability varies (t½ = 12–45 minutes in liver microsomes). Reactive metabolites from thiazole ring oxidation (e.g., epoxide intermediates) cause false-positive cytotoxicity in CYP3A4-rich HepG2 cells. Use glutathione trapping assays and HEK293 (low CYP) controls to isolate true cytotoxicity.
Q. Which computational methods predict regioselectivity in derivatization?
- Methodological Answer : The ICReDD platform () combines DFT (B3LYP/6-311+G**) and Monte Carlo tree search algorithms, reducing optimization cycles by 60%. Hammett plots () correlate σ values with substitution patterns (R² >0.85 for nitro/chloro analogs).
Q. How to resolve conflicting blood-brain barrier (BBB) permeability reports?
- Methodological Answer : Box-Behnken experimental design ( ) tests logP (1.8–3.2), P-gp IC50, and unbound fraction (fu = 0.01–0.15) . In vivo PET studies () suggest optimal logP = 2.4 ± 0.3. Normalize PAMPA data to albumin binding ().
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
